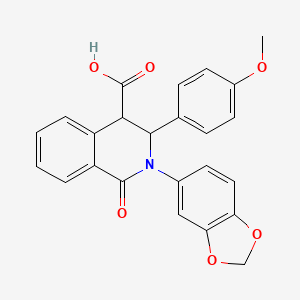

2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-29-16-9-6-14(7-10-16)22-21(24(27)28)17-4-2-3-5-18(17)23(26)25(22)15-8-11-19-20(12-15)31-13-30-19/h2-12,21-22H,13H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBKKDOVITPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17NO5

- Molar Mass : 337.35 g/mol

- CAS Number : 1023518-73-1

The structure of the compound includes a benzodioxole moiety, a methoxyphenyl group, and an isoquinoline core, which are known to contribute to its biological activities.

1. Anticancer Activity

Research has demonstrated that isoquinoline derivatives exhibit significant anticancer properties. The compound has been tested for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others.

Case Study: Anticancer Testing

In a study evaluating the anticancer effects of similar isoquinoline derivatives, compounds were subjected to MTT assays to assess cell viability. Results indicated that certain derivatives showed potent cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range .

2. Inhibition of PARP Enzymes

The compound has also been investigated for its inhibitory activity against poly(ADP-ribose) polymerases (PARP1 and PARP2), which play crucial roles in DNA repair mechanisms.

Experimental Findings

In vitro assays revealed that the compound exhibited over 80% inhibition of PARP1 at a concentration of 1 µM, with an IC50 value determined to be 156 nM , indicating a strong potential as a therapeutic agent in cancer treatment .

3. Other Biological Activities

Apart from anticancer properties, isoquinoline derivatives have been reported to possess various other biological activities:

- Antimicrobial Activity : Isoquinolines have shown efficacy against bacterial and fungal strains.

- Analgesic Effects : Some derivatives have been noted for their pain-relieving properties.

- Antihypertensive Effects : Certain compounds have been identified as potential agents for managing hypertension .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. The presence of specific functional groups in the isoquinoline structure significantly influences its pharmacological profile.

| Functional Group | Effect on Activity |

|---|---|

| Benzodioxole | Enhances interaction with biological targets |

| Methoxy group | Modulates lipophilicity and bioavailability |

| Carboxylic acid | Contributes to binding affinity in enzyme inhibition |

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The structural features of 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds containing benzodioxole and isoquinoline structures have been reported to possess antimicrobial activity against various pathogens. This compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could be explored further for developing new antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of isoquinoline derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Research has suggested that such compounds can improve cognitive functions and protect against neuronal damage in animal models .

Drug Development

The unique structure of this compound positions it as a candidate for drug development in treating various diseases, including cancer and neurodegenerative disorders. The ongoing research into its pharmacokinetics and bioavailability will be crucial for its potential therapeutic applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can lead to the synthesis of more potent analogs with improved efficacy and reduced side effects. By modifying specific functional groups within its structure, researchers can tailor the compound for specific biological targets .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of isoquinoline derivatives, researchers synthesized several analogs similar to 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoquinoline derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive performance in treated animals compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.